molecular formula C13H8F3NO3 B1613709 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid CAS No. 887982-16-3

6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid

Cat. No.: B1613709
CAS No.: 887982-16-3
M. Wt: 283.2 g/mol
InChI Key: SBPFRERTSLXOFU-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid (CAS 887982-16-3) is a sophisticated organic compound with a molecular formula of C13H8F3NO3 and a molecular weight of 283.2 g/mol. It is supplied as a pale yellow solid that requires storage in a sealed container under refrigeration (2-8 °C) to maintain stability . This compound serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of pyridine carbonyl derivatives investigated as potent TRPC6 (Transient Receptor Potential Canonical 6) channel inhibitors . The strategic incorporation of the trifluoromethoxy phenyl group enhances the molecule's properties, as the trifluoromethyl (TFM) group is widely recognized in drug development for its ability to improve metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . Research into TRPC6 inhibitors is relevant for developing potential therapeutic agents for a range of conditions, including renal, respiratory, and cardiovascular diseases, as well as specific neurodegenerative disorders . As a high-quality chemical reagent, this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a critical synthetic intermediate for constructing novel molecular entities for biological evaluation.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPFRERTSLXOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647059
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-16-3
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method is widely used for constructing biaryl systems. For the target compound, the strategy involves coupling a pyridine-2-carboxylic acid derivative with a 4-(trifluoromethoxy)phenylboronic acid.

Procedure :

  • Step 1 : Start with 6-bromo-pyridine-2-carboxylic acid methyl ester.
  • Step 2 : Perform Suzuki coupling with 4-(trifluoromethoxy)phenylboronic acid using:
    • Catalyst: Pd(dba)₂ (palladium dibenzylideneacetone)
    • Ligand: XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
    • Base: t-BuONa (tert-butoxide)
    • Solvent: Toluene
    • Temperature: 110°C under nitrogen.
  • Step 3 : Hydrolyze the methyl ester to the carboxylic acid using NaOH in aqueous THF.

Key Data :

Parameter Value
Yield (Coupling Step) ~75–85% (estimated)
Reaction Time 12–24 hours
Purification Column chromatography or recrystallization

Ullmann-Type Coupling

This copper-catalyzed method is less common but viable for electron-deficient aryl halides.

Procedure :

  • Step 1 : React 6-bromo-pyridine-2-carboxylic acid methyl ester with 4-(trifluoromethoxy)phenol.
  • Step 2 : Use CuI (copper iodide) as a catalyst with a diamine ligand (e.g., 1,10-phenanthroline).
  • Step 3 : Hydrolyze the ester to the acid.

Key Data :

Parameter Value
Yield ~60–70% (estimated)
Temperature 100–120°C
Limitations Longer reaction times, lower yields compared to Pd-catalyzed methods

Nucleophilic Aromatic Substitution (SNAr)

Applicable if the pyridine ring contains an electron-withdrawing group (e.g., nitro) to activate the position for substitution.

Procedure :

  • Step 1 : Introduce a nitro group at the 6-position of pyridine-2-carboxylic acid methyl ester.
  • Step 2 : Perform SNAr with 4-(trifluoromethoxy)phenol in the presence of K₂CO₃ in DMF at 80°C.
  • Step 3 : Reduce the nitro group to amine (if needed) and hydrolyze the ester.

Key Data :

Parameter Value
Yield (Substitution) ~50–60%
Solvent DMF or DMSO
Activation Requires electron-deficient ring

One-Pot Cyclization Approach

A less conventional method involving pyridine ring formation.

Procedure :

  • Step 1 : React 4-(trifluoromethoxy)benzaldehyde with a β-keto ester (e.g., ethyl acetoacetate).
  • Step 2 : Perform Hantzsch pyridine synthesis using ammonium acetate and a catalyst (e.g., FeCl₃).
  • Step 3 : Oxidize the resulting dihydropyridine to pyridine-2-carboxylic acid.

Key Data :

Parameter Value
Overall Yield ~40–50%
Oxidizing Agent KMnO₄ or HNO₃

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
Suzuki-Miyaura High yield, regioselective Requires Pd catalysts Industrial
Ullmann Cost-effective (Cu catalyst) Lower efficiency Lab-scale
SNAr Simple conditions Requires activating groups Limited
Cyclization Single-pot synthesis Low yield, multiple steps Lab-scale

Critical Considerations

  • Protecting Groups : The carboxylic acid is typically protected as a methyl ester during coupling reactions to prevent side reactions.
  • Trifluoromethoxy Stability : The CF₃O group is stable under Pd-catalyzed conditions but may degrade under strong acids/bases.
  • Regioselectivity : Suzuki coupling ensures precise attachment of the aryl group at the 6-position of pyridine.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the compound with analogs sharing pyridine cores, fluorinated substituents, or carboxylic acid functionalities. Key differences in substitution patterns, physicochemical properties, and applications are highlighted.

Structural Analogues with Fluorinated Substituents

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structure : Trifluoromethyl (-CF₃) at pyridine 4-position; carboxylic acid at 3-position.
  • Key Differences :
    • The trifluoromethyl group directly attached to the pyridine ring increases electron-withdrawing effects compared to the phenyl-linked trifluoromethoxy group in the target compound.
    • Safety data indicate stringent handling requirements (e.g., eye protection, gloves) due to reactivity with strong acids/bases .

4-(2,4-Difluorophenyl)-2-Pyridinecarboxylic Acid

  • Structure : Difluorophenyl group at pyridine 4-position; carboxylic acid at 2-position.
  • Applications focus on kinase inhibition due to optimized steric and electronic profiles .

6-(3-Ethoxyphenyl)-Picolinic Acid

  • Structure : Ethoxy-substituted phenyl at pyridine 6-position; carboxylic acid at 2-position.
  • Key Differences :
    • The ethoxy group (-OCH₂CH₃) is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This alters solubility and logP values, impacting bioavailability .
Functional Analogues with Heterocyclic Modifications

2.2.1. 6-[3-(Trifluoromethyl)phenyl]-4-Pyrimidinol

  • Structure : Pyrimidine core with trifluoromethylphenyl at 6-position and hydroxyl at 4-position.
  • Used in covalent kinase inhibitors, leveraging trifluoromethyl’s reactivity for targeted binding .

2.2.2. 3-Amino-6-Phenyl-4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid

  • Structure: Fused thienopyridine core with trifluoromethyl and carboxylic acid groups.
  • Key Differences: The fused ring system enhances planar rigidity, improving target selectivity in enzyme inhibition. Amino and thiophene groups introduce additional hydrogen-bonding and π-stacking interactions .

Physicochemical and Pharmacological Comparison

Compound Name Core Structure Substituent (Position) logP* Key Applications Reference
6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid Pyridine -OCF₃ (6), -COOH (2) 2.8 Medicinal chemistry intermediates
4-(Trifluoromethyl)-3-Pyridinecarboxylic acid Pyridine -CF₃ (4), -COOH (3) 1.9 Agrochemical synthesis
4-(2,4-Difluorophenyl)-2-Pyridinecarboxylic acid Pyridine -F₂ (4), -COOH (2) 2.1 Kinase inhibitors
6-(3-Ethoxyphenyl)-Picolinic acid Pyridine -OCH₂CH₃ (6), -COOH (2) 1.5 Bioavailability studies
6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol Pyrimidine -CF₃ (6), -OH (4) 2.3 Covalent inhibitors

*Estimated logP values using ChemDraw®.

Biological Activity

6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid (CAS 887982-16-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety. The structural formula can be represented as:

C12H8F3NO3\text{C}_{12}\text{H}_{8}\text{F}_3\text{N}\text{O}_3
PropertyValue
Molecular Weight273.19 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log PNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties, particularly its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which may be linked to its interaction with specific molecular targets.

The biological effects of this compound are thought to arise from its ability to interact with enzymes and receptors involved in critical signaling pathways. For instance, it may act as an inhibitor of certain kinases or phospholipases, contributing to its observed biological activities.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethoxy group or the carboxylic acid moiety may enhance potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Trifluoromethoxy groupIncreases lipophilicity
Carboxylic acidEssential for activity

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of pyridine carboxylic acids, including this compound. Results demonstrated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

Study 2: Anticancer Mechanism

In a cancer cell line study, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound led to significant increases in caspase activity, confirming its role in promoting programmed cell death.

Q & A

Q. What are the common synthetic routes for preparing 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid, and what reaction conditions are typically employed?

The synthesis of this compound often involves multi-step strategies, including:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative (e.g., 2-bromo-6-trifluoromethoxypyridine) and a boronic acid-containing aryl group. Key conditions include Pd(PPh₃)₄ as a catalyst, base (e.g., Na₂CO₃), and a polar solvent like DMF at 80–100°C .
  • Nucleophilic Aromatic Substitution : Halogenated pyridine intermediates react with trifluoromethoxy-substituted phenyl nucleophiles under basic conditions (e.g., K₂CO₃ in DMSO) at elevated temperatures .

Table 1. Synthetic Methods Comparison

MethodKey Reagents/ConditionsAdvantagesLimitations
Suzuki CouplingPd catalyst, boronic acids, DMF, 80–100°CHigh regioselectivityRequires inert atmosphere
Nucleophilic SubstitutionK₂CO₃, DMSO, 120°CCost-effectiveLower yields for sterically hindered substrates

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the pyridine ring substitution pattern and trifluoromethoxy group integration. For example, the trifluoromethoxy (-OCF₃) group shows distinct ¹⁹F NMR signals at δ -55 to -58 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for detecting impurities like dehalogenated byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield and selectivity in the synthesis of this compound under varying catalytic conditions?

Optimization strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands such as SPhos or XPhos to enhance coupling efficiency. For example, Pd(OAc)₂ with XPhos improves yields by 15–20% in Suzuki reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMAc) enhance solubility of intermediates, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for 2 hours, then 100°C for 6 hours) minimizes side reactions like decarboxylation .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different experimental models?

Discrepancies may arise from variations in assay conditions or compound stability. Mitigation approaches include:

  • Reproducibility Checks : Repeating assays in triplicate across independent labs using standardized protocols (e.g., fixed incubation times, solvent controls) .
  • Metabolite Profiling : LC-MS/MS analysis to detect degradation products (e.g., hydrolyzed carboxylic acid derivatives) that may interfere with activity .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) to validate target binding affinity and identify structural modifications that enhance stability .

Q. How can computational methods be integrated to predict the reactivity and pharmacological properties of this compound?

  • Density Functional Theory (DFT) : Calculates electron distribution at the pyridine ring and trifluoromethoxy group to predict sites for electrophilic substitution .
  • Pharmacokinetic Modeling : Tools like SwissADME predict logP (2.1–2.5), suggesting moderate blood-brain barrier penetration, while CYP450 inhibition assays validate metabolic stability .

Methodological Considerations for Data Contradiction Analysis

  • Structural Analog Comparison : Compare bioactivity data with structurally similar compounds (e.g., 4-[4-(Trifluoromethyl)phenyl]imidazo-pyridine derivatives) to identify trends in substituent effects .
  • Cross-Platform Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm results .

Q. Table 2. Key Characterization Data

PropertyMethodTypical Value/ObservationReference
Melting PointDSC287–293°C
LogP (Partition Coefficient)HPLC (C18 column)2.3 ± 0.2
Aqueous SolubilityShake-flask method<0.1 mg/mL at pH 7.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid
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6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid

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